Spiramycin III

Description

Propriétés

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZLKTCKAYXVBX-LYIMTGTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N2O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-52-7 |

Source

|

| Record name | Spiramycin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24916-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SPIRAMYCIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHE9TRJ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Spiramycin III?

An In-depth Technical Guide to the Chemical Structure of Spiramycin III

Introduction

Spiramycin is a macrolide antibiotic complex produced by the fermentation of Streptomyces ambofaciens.[1][2] It is a mixture of three distinct, yet structurally related, components: Spiramycin I, II, and III, with Spiramycin I being the most abundant.[3][4] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and are used in both human and veterinary medicine.[3] This guide provides a detailed technical overview of the chemical structure of this compound, its physicochemical properties, methods for its characterization, and its biosynthetic relationship to the other spiramycin congeners.

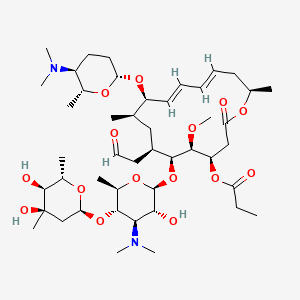

Chemical Structure of this compound

This compound is a 16-membered macrocyclic lactone, a class of compounds characterized by a large lactone ring. Its complex structure is comprised of a central aglycone, known as platenolide, to which three deoxy sugars are attached.

-

Aglycone Core : The core is a 16-membered polyketide lactone ring.

-

Sugar Moieties : Three deoxy sugars are glycosidically linked to the aglycone:

-

Forosamine : An amino sugar attached at the C-9 position.

-

Mycaminose : A second amino sugar.

-

Mycarose : A neutral sugar. The mycaminose and mycarose are linked together to form a disaccharide, which is attached to the C-5 position of the lactone ring.

-

The key structural feature that distinguishes this compound from Spiramycin I and Spiramycin II is the substituent at the C-4' position of the mycarose sugar moiety.

-

Spiramycin I : Possesses a hydroxyl (-OH) group.

-

Spiramycin II : Features an acetyl (-COCH₃) group.

-

This compound : Is esterified with a propionyl (-COCH₂CH₃) group.

The IUPAC name for this compound is [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₇₈N₂O₁₅ | |

| Molecular Weight | 899.1 g/mol | |

| CAS Number | 24916-52-7 | |

| Appearance | White or slightly yellowish powder | |

| Melting Point | 128-131 °C | |

| Solubility | Slightly soluble in water; soluble in methanol and most organic solvents. |

Experimental Protocols for Structural Characterization

The elucidation and confirmation of the structure of this compound rely on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the identification and quantification of this compound in a sample matrix.

-

Sample Preparation :

-

Dissolve a reference standard of Spiramycin in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare stock solutions.

-

For analysis in complex matrices (e.g., biological fluids, milk), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. A common SPE procedure involves using C18 cartridges.

-

-

Chromatographic Separation :

-

HPLC System : An Agilent 1260 HPLC system or equivalent.

-

Column : A reversed-phase C18 column (e.g., XTerra C18, 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using a mixture of (A) acetonitrile/methanol and (B) aqueous ammonium acetate buffer (pH 6.5).

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

-

Mass Spectrometric Detection :

-

Mass Spectrometer : An AB Sciex 4500 QTRAP or similar triple quadrupole or ion trap mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), operated in positive ion mode.

-

Data Acquisition : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Precursor ions (protonated molecule [M+H]⁺ and/or doubly charged [M+2H]²⁺) are selected and fragmented.

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound ([M+H]⁺ ≈ 899.5), characteristic fragment ions resulting from the loss of sugar moieties are selected.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the application of NMR for the complete structural elucidation of this compound.

-

Sample Preparation :

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Experimentation :

-

Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Experiments :

-

¹H NMR : To identify the chemical shifts, coupling constants, and integrations of all proton signals. This helps identify the different structural motifs, such as the sugar protons, methyl groups, and olefinic protons on the macrolide ring.

-

¹³C NMR : To identify the chemical shifts of all carbon atoms, including carbonyls, olefinic carbons, and carbons of the sugar units.

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks within individual spin systems, which is critical for tracing the connectivity within the sugar rings and the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : To correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments, such as linking the sugar units to the aglycone and identifying the location of the propionyl group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. These experiments are essential for defining the stereochemistry and the three-dimensional conformation of the molecule in solution.

-

-

-

Data Analysis :

-

Integrate data from all NMR experiments to assemble the complete chemical structure, confirm the identity and linkage of the sugar moieties, and verify the position of the propionyl group that defines this compound.

-

Biosynthetic Pathway

Spiramycin I, II, and III share a common biosynthetic origin. The process begins with the synthesis of the platenolide aglycone by a type I polyketide synthase. This is followed by a series of post-PKS modifications, including glycosylation steps where three different glycosyltransferases sequentially attach mycaminose, forosamine, and mycarose.

The immediate glycosylated product is Spiramycin I (with a free hydroxyl group). Spiramycin I then serves as the direct precursor for the synthesis of Spiramycin II and III through acylation of the 4'-hydroxyl group on the mycarose sugar.

-

Spiramycin I → Spiramycin II : Acetylation (addition of an acetyl group).

-

Spiramycin I → this compound : Propionylation (addition of a propionyl group).

This hierarchical relationship is visualized in the diagram below.

References

An In-depth Technical Guide to the Biosynthesis of Spiramycin III in Streptomyces ambofaciens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces ambofaciens. It is a mixture of three related compounds: spiramycin I, II, and III, which differ in the acylation at the C-3 hydroxyl group of the macrolactone ring. Spiramycin III, the di-acylated form, is a potent antibiotic used in human medicine for the treatment of various bacterial infections and toxoplasmosis.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic reactions, and regulatory networks. It is intended to serve as a resource for researchers and professionals involved in natural product biosynthesis, antibiotic development, and synthetic biology.

The Spiramycin Biosynthetic Gene Cluster

The biosynthesis of spiramycin is orchestrated by a large gene cluster in Streptomyces ambofaciens, spanning over 85 kb of contiguous DNA.[1][3][4] This cluster, designated srm, contains 45 identified genes that encode the enzymes for polyketide synthesis, deoxysugar biosynthesis, tailoring reactions, regulation, and self-resistance. The organization of the gene cluster is crucial for the coordinated expression of the biosynthetic machinery.

Biosynthesis of the Platenolide Core

The aglycone core of spiramycin, a 16-membered polyketide lactone called platenolide, is synthesized by a type I polyketide synthase (PKS). The PKS is encoded by five genes, srmGI to srmGV (also referred to as srm7 to srm11), which form a multi-enzyme complex. This assembly line-like enzyme catalyzes the sequential condensation of one acetate and six propionate extender units to a starter unit, likely acetyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and modification. The final product of the PKS is platenolide I, which is released from the enzyme complex.

Post-PKS Tailoring of the Macrolactone Ring

Following the synthesis of the platenolide I core, a series of enzymatic modifications, known as post-PKS tailoring steps, occur to generate the mature aglycone. These reactions are critical for the biological activity of the final spiramycin molecule.

Reduction of the C-9 Keto Group

The initial intermediate, platenolide I, possesses a keto group at the C-9 position. This group is reduced to a hydroxyl group by the enzyme Srm26, a C-9 ketoreductase, to form platenolide II. This reduction is a prerequisite for the subsequent attachment of the forosamine sugar.

Oxidation of the C-19 Methyl Group

The methyl group at C-19 of the platenolide ring undergoes a two-step oxidation. This reaction is catalyzed by Srm13, a cytochrome P450 monooxygenase, which converts the methyl group into a formyl group.

Biosynthesis of the Deoxyhexose Sugars

Spiramycin contains three deoxyhexose sugars: L-mycarose, D-forosamine, and D-mycaminose. The genes responsible for the biosynthesis of these sugars from the common precursor glucose-1-phosphate are located within the srm gene cluster. The proposed pathways involve a series of enzymatic reactions including dehydration, amination, reduction, and methylation to produce the activated nucleotide-sugar precursors (TDP-sugars) ready for glycosylation.

Proposed Biosynthetic Pathways of Deoxysugars:

Caption: Proposed pathways for the biosynthesis of the three spiramycin deoxysugars from glucose-1-phosphate.

Glycosylation Cascade

The attachment of the three deoxysugars to the platenolide core is a sequential process catalyzed by three specific glycosyltransferases. This glycosylation is essential for the antibiotic activity of spiramycin.

-

Attachment of Mycaminose: The first sugar to be attached is mycaminose. The glycosyltransferase Srm5 transfers mycaminose from its TDP-activated form to the C-5 hydroxyl group of platenolide II, forming forocidin.

-

Attachment of Forosamine: Next, the glycosyltransferase Srm29 attaches forosamine to the C-9 hydroxyl group of forocidin, yielding neospiramycin.

-

Attachment of Mycarose: The final glycosylation step is the attachment of mycarose to the C-4' hydroxyl group of the mycaminose moiety. This reaction is catalyzed by the glycosyltransferase Srm38, resulting in the formation of spiramycin I.

The activity of these glycosyltransferases is also influenced by two auxiliary proteins, Srm6 and Srm28, which are thought to play a role in activating the glycosyltransferases.

Glycosylation Pathway of Spiramycin:

Caption: Sequential glycosylation steps in the biosynthesis of spiramycin.

Final Acylation to Form this compound

Spiramycin I serves as the precursor for the other two forms, spiramycin II and III. The differentiation is due to the acylation of the 4''-hydroxyl group of the mycarose sugar. The enzyme Srm2, an acyltransferase, is proposed to catalyze these final tailoring steps.

-

Spiramycin I: 4''-hydroxyl group is unmodified.

-

Spiramycin II: 4''-hydroxyl group is acetylated.

-

This compound: 4''-hydroxyl group is propionylated.

The availability of different short-chain acyl-CoA precursors (acetyl-CoA, propionyl-CoA, and butyryl-CoA) in the cell likely influences the ratio of the different spiramycin congeners produced.

Regulation of Spiramycin Biosynthesis

The expression of the spiramycin biosynthetic genes is tightly regulated to ensure that the antibiotic is produced at the appropriate time in the bacterial life cycle. Two key pathway-specific positive regulatory genes have been identified within the srm cluster: srmR (srm22) and srm40.

-

SrmR (Srm22): This protein is a transcriptional activator that is required for the expression of srm40.

-

Srm40: This is a pathway-specific activator that controls the transcription of most, if not all, of the spiramycin biosynthetic genes.

The production of spiramycin is also influenced by environmental factors such as the availability of glucose and phosphate. High concentrations of these nutrients have been shown to repress spiramycin biosynthesis.

Regulatory Cascade of Spiramycin Biosynthesis:

Caption: Simplified regulatory cascade controlling spiramycin biosynthesis.

Quantitative Data

The production of spiramycin and its intermediates has been quantified in various mutant strains of S. ambofaciens. This data is crucial for understanding the function of specific genes and for engineering strains with improved antibiotic yields.

| Strain | Relevant Genotype | Product(s) Detected | Spiramycin Production (relative to wild-type) | Reference |

| Wild-type | srm+ | Spiramycin I, II, III | 100% | |

| Δsrm5 | Glycosyltransferase knockout | Platenolide I & II | 0% | |

| Δsrm29 | Glycosyltransferase knockout | Forocidin | 0% | |

| Δsrm38 | Glycosyltransferase knockout | Neospiramycin | 0% | |

| ΔsrmR (Δsrm22) | Regulatory gene knockout | None | 0% | |

| Δsrm40 | Regulatory gene knockout | None | 0% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the spiramycin biosynthetic pathway.

Gene Inactivation and Complementation

Gene inactivation through targeted gene replacement is a fundamental technique to determine the function of specific genes in the srm cluster.

Workflow for Gene Inactivation:

Caption: General workflow for gene inactivation in Streptomyces ambofaciens.

A detailed protocol for protoplast formation and transformation of S. ambofaciens has been described, which is a crucial step for introducing the gene disruption constructs. Complementation experiments, where a functional copy of the inactivated gene is reintroduced on a plasmid, are performed to confirm that the observed phenotype is due to the specific gene knockout.

Analysis of Spiramycin and Biosynthetic Intermediates

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for the detection and quantification of spiramycin and its biosynthetic intermediates.

General HPLC-MS Protocol:

-

Sample Preparation: Supernatants from S. ambofaciens cultures are typically extracted with an organic solvent (e.g., ethyl acetate) and the extract is concentrated.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) to separate the different compounds.

-

Detection: UV detection at around 232 nm is used for quantification, while mass spectrometry provides structural information and confirmation of the identity of the compounds.

Enzyme Assays

In vitro enzyme assays are essential for characterizing the biochemical function and kinetics of the individual enzymes in the spiramycin biosynthetic pathway.

-

Glycosyltransferase Assays: The activity of glycosyltransferases can be monitored by incubating the purified enzyme with the aglycone substrate and the appropriate TDP-sugar donor. The formation of the glycosylated product is then detected by HPLC or LC-MS.

-

Cytochrome P450 Assays: The activity of Srm13 can be assayed by monitoring the consumption of the substrate (a platenolide intermediate) and the formation of the oxidized product using HPLC. These assays typically require a source of reducing equivalents, such as NADPH and a P450 reductase.

-

Acyltransferase Assays: The activity of Srm2 can be assayed by providing spiramycin I as a substrate along with different radiolabeled or fluorescently tagged acyl-CoA donors. The formation of acylated spiramycins can then be detected and quantified.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces ambofaciens is a complex and highly regulated process involving a large number of dedicated enzymes. Significant progress has been made in elucidating the functions of the genes in the srm cluster and the sequence of enzymatic reactions. This knowledge provides a solid foundation for future research aimed at:

-

Strain Improvement: Engineering S. ambofaciens for enhanced spiramycin production through overexpression of positive regulatory genes or by optimizing the supply of biosynthetic precursors.

-

Combinatorial Biosynthesis: Creating novel spiramycin analogs with improved pharmacological properties by swapping or modifying genes in the biosynthetic pathway, particularly the glycosyltransferases and the acyltransferase.

-

Heterologous Expression: Reconstituting the entire spiramycin biosynthetic pathway in a heterologous host to facilitate production and engineering efforts.

A deeper understanding of the intricate enzymatic mechanisms and regulatory networks will continue to drive the development of new and improved macrolide antibiotics.

References

- 1. Cytochrome P450 enzyme activity assay [bio-protocol.org]

- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid assay of acyl-coenzyme A:lysolecithin acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genes encoding acyl-CoA dehydrogenase (AcdH) homologues from Streptomyces coelicolor and Streptomyces avermitilis provide insights into the metabolism of small branched-chain fatty acids and macrolide antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Properties of Spiramycin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular characteristics of Spiramycin III, a significant macrolide antibiotic. The information is presented to support research and development activities in the pharmaceutical and biotechnology sectors.

Introduction

This compound is a member of the spiramycin family of antibiotics, which are 16-membered macrolide compounds produced by the bacterium Streptomyces ambofaciens.[1] These compounds are known for their antibacterial properties.[1] this compound is one of the three major components of the commercially available spiramycin, alongside Spiramycin I and II.

Molecular Formula and Weight

The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are critical for a wide range of applications, from analytical characterization to formulation and dosage calculations.

The molecular formula for this compound has been determined to be C46H78N2O15 .[2] This formula indicates that each molecule of this compound is composed of 46 carbon atoms, 78 hydrogen atoms, 2 nitrogen atoms, and 15 oxygen atoms.

Based on this composition, the molecular weight of this compound is approximately 899.1 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These data are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C46H78N2O15 | [2] |

| Molecular Weight | 899.1 g/mol | |

| CAS Number | 24916-52-7 | |

| IUPAC Name | [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

| Synonyms | Foromacidin C |

Structural Information

This compound is a complex macrolide characterized by a large lactone ring to which several sugar moieties are attached. The intricate structure of this compound is crucial to its biological activity, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

To visually represent the elemental composition and the key functional groups suggested by the molecular formula, the following diagram illustrates the logical relationship between the constituent parts of the this compound molecule.

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

a. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass of the molecule, which allows for the calculation of its elemental composition.

-

Methodology: A purified sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The accurate mass measurement is then used to deduce the molecular formula.

b. Elemental Analysis

-

Objective: To determine the percentage composition of the individual elements (carbon, hydrogen, nitrogen) in the compound.

-

Methodology: A sample of this compound is combusted in a specialized instrument. The resulting combustion products (CO2, H2O, N2) are quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. The oxygen content is typically determined by difference. The empirical formula is then derived from these percentages, and in conjunction with the molecular weight from HRMS, the molecular formula is confirmed.

Conclusion

This technical guide has provided core information on the molecular weight and formula of this compound, supported by a summary of its key physicochemical properties. The accurate determination of these fundamental characteristics is a prerequisite for any advanced research, development, or clinical application of this potent macrolide antibiotic.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spiramycin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic, a component of the spiramycin complex produced by the bacterium Streptomyces ambofaciens.[1] As a 16-membered macrolide, it is structurally related to spiramycin I and II, differing by the acyl substituent at the C-4" position of the mycarose sugar. This compound is specifically the propionyl ester of spiramycin I. Commercial spiramycin preparations are typically a mixture of these three main components, with spiramycin I being the most abundant.[1] This guide focuses on the specific physical and chemical properties of this compound, providing detailed data and experimental methodologies for its analysis.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. It is important to note that some properties, particularly solubility, are often reported for the spiramycin mixture rather than for the isolated this compound component.

Data Summary

| Property | Value | Source(s) |

| IUPAC Name | [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | PubChem |

| Synonyms | Foromacidin C, Spiramycin C | PubChem |

| CAS Number | 24916-52-7 | [2] |

| Molecular Formula | C46H78N2O15 | [2] |

| Molecular Weight | 899.12 g/mol | [2] |

| Appearance | White to slightly yellowish crystalline powder (as part of spiramycin mixture) | |

| Melting Point | 128-131 °C | PubChem |

| Solubility (Spiramycin Mixture) | Methanol: SolubleEthanol: ~25 mg/mLDMSO: ~30 mg/mLDimethylformamide (DMF): ~30 mg/mLWater: Slightly solubleAcetone: Freely soluble | |

| UV/Vis (Spiramycin Mixture in Methanol) | λmax: 232 nm |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid crystalline compound like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.

-

Sample Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm for accurate results.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For pure substances, this range is typically narrow (0.5-1.5 °C).

Thermodynamic Solubility Testing

This protocol determines the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C or 37 °C)

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in mg/mL or µg/mL.

Spectroscopic Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure (for ¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts (e.g., to the residual solvent peak or an internal standard like TMS).

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for the quantification and confirmation of this compound.

Instrumentation:

-

HPLC system (quaternary pump, autosampler, column oven)

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution. Prepare unknown samples by extracting this compound from the matrix and dissolving it in the mobile phase.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: 5 mM ammonium formate in water, pH 7.0

-

Solvent B: Acetonitrile

-

-

Flow Rate: A typical flow rate is 200 µL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

-

Data Analysis: Quantify this compound in the samples by comparing the peak areas to the calibration curve generated from the standards.

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Instrumentation:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in this compound (e.g., O-H, C-H, C=O, C-O, C-N).

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the following key steps:

-

Binding to Ribosome: this compound binds to the 50S subunit of the bacterial ribosome.

-

Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA molecule.

-

Dissociation of Peptidyl-tRNA: It is believed that spiramycin stimulates the premature dissociation of peptidyl-tRNA (the tRNA carrying the growing polypeptide chain) from the ribosome.

-

Cessation of Protein Elongation: The disruption of these processes effectively halts the elongation of the polypeptide chain, preventing the synthesis of essential bacterial proteins.

This ultimately inhibits bacterial growth and replication.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a sample matrix using LC-MS/MS.

References

A Comparative Analysis of the Biological Activity of Spiramycin I, II, and III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[1][2][3] It is a composite substance, primarily consisting of three main components: Spiramycin I, Spiramycin II, and Spiramycin III.[3][4] These components share a 16-membered lactone ring but differ in their side-chain substitutions. While commercially available as a mixture, understanding the distinct biological activities of each component is crucial for targeted drug development and optimizing therapeutic applications. This guide provides a detailed comparison of the biological activities of Spiramycin I, II, and III, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

The primary antibacterial mechanism of Spiramycin involves the inhibition of protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, which sterically blocks the translocation step of polypeptide chain elongation. This action is predominantly bacteriostatic, meaning it inhibits bacterial growth and reproduction, although bactericidal effects can be observed at higher concentrations. Spiramycin is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.

Recent studies have also elucidated Spiramycin's anti-inflammatory properties. It has been shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Comparative Biological Activity: Spiramycin I, II, and III

Quantitative analysis reveals a distinct hierarchy in the antibacterial potency of the three Spiramycin components. Spiramycin I is consistently the most active component. An interlaboratory study provided a clear comparison of their relative potencies using diffusion and turbidimetric assays against Bacillus subtilis and Staphylococcus aureus.

Data Presentation

| Spiramycin Component | Relative Potency (Diffusion Assay) | Relative Potency (Turbidimetric Assay) |

| Spiramycin I | 100% (Reference) | 100% (Reference) |

| Spiramycin II | 57% | 45% |

| This compound | 72% | 52% |

| Data sourced from an interlaboratory study comparing the microbiological potency of spiramycins I, II and III. |

This data clearly indicates that Spiramycin I possesses markedly higher antibacterial activity compared to Spiramycin II and III.

Caption: Logical relationship of Spiramycin components' potency.

Experimental Protocols

The assessment of Spiramycin's biological activity relies on a range of established experimental methodologies.

Microbiological Assays

4.1.1 Agar Diffusion Method (Cup Plate Method)

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

-

Test Organism: A suitable test organism, such as Micrococcus luteus ATCC 9341, is prepared to a standardized concentration.

-

Agar Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the test organism.

-

Sample Application: Cylinders or wells are placed on the agar surface, and a defined volume of the Spiramycin solution (or extracts from tissues) is added.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 18 hours at 30-37°C).

-

Measurement: The diameter of the zone of inhibition around each cylinder is measured. The potency is calculated by comparing the zone sizes to those produced by standard concentrations of Spiramycin.

4.1.2 Turbidimetric Assay

This method measures the inhibition of microbial growth in a liquid culture by assessing the turbidity.

-

Culture Preparation: A liquid medium is inoculated with a standardized suspension of a test organism like Bacillus subtilis or Staphylococcus aureus.

-

Sample Addition: Serial dilutions of Spiramycin are added to the cultures.

-

Incubation: The cultures are incubated under conditions that promote microbial growth.

-

Turbidity Measurement: The turbidity of each culture is measured using a spectrophotometer or nephelometer at regular intervals. The concentration of Spiramycin that inhibits growth to a certain degree (e.g., 50%) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method: Broth microdilution or agar dilution methods are commonly used.

-

Procedure (Broth Microdilution):

-

Serial two-fold dilutions of Spiramycin are prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus spp.).

-

The plate is incubated for 18-24 hours.

-

The MIC is determined as the lowest concentration of Spiramycin at which no visible growth (turbidity) is observed.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of the individual Spiramycin components in various samples, including bulk powders and biological tissues.

-

Sample Preparation: Tissues are homogenized and extracted with a suitable solvent (e.g., acetonitrile/water). The extract is then cleaned up using solid-phase extraction.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at approximately 232 nm is employed.

-

-

Quantification: The concentration of each Spiramycin component is determined by comparing its peak area to that of a known standard.

Caption: Workflow for the Agar Diffusion Assay.

Signaling Pathway Visualizations

Antibacterial Mechanism of Action

Spiramycin exerts its antibacterial effect by targeting the bacterial ribosome.

Caption: Spiramycin's inhibition of bacterial protein synthesis.

Anti-Inflammatory Signaling Pathway

Spiramycin modulates inflammatory responses by inhibiting key signaling pathways in macrophages.

References

The Unsung Contributor: A Technical Examination of Spiramycin III's Role in the Spiramycin Complex's Efficacy

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today sheds light on the nuanced role of Spiramycin III within the broader spiramycin antibiotic complex. While often overshadowed by its more abundant counterpart, Spiramycin I, this guide compiles available data to elucidate this compound's contribution to the overall therapeutic efficacy of this macrolide antibiotic, offering valuable insights for researchers, scientists, and drug development professionals.

The spiramycin complex, a mixture of three primary components—Spiramycin I, II, and III—is a 16-membered macrolide antibiotic with a well-established mechanism of action involving the inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation step essential for peptide chain elongation.[1][2] This guide delves deeper, exploring the individual contributions of each component to the synergistic power of the complex.

Quantitative Analysis of Spiramycin Components

The spiramycin complex, as defined by the European Pharmacopoeia, has a typical composition where Spiramycin I is the most abundant component.

| Component | Typical Percentage Composition |

| Spiramycin I | Minimum 80.0% |

| Spiramycin II | Maximum 5.0% |

| This compound | Maximum 10.0% |

| Total | Minimum 90.0% |

| Source: European Pharmacopoeia[3] |

While Spiramycin I is the predominant and generally most active component, studies on the relative potencies of the individual forms are limited. One interlaboratory study provides a comparative analysis of their microbiological potency.

| Component | Relative Potency (vs. Spiramycin I) - Diffusion Assay | Relative Potency (vs. Spiramycin I) - Turbidimetric Assay |

| Spiramycin I | 100% | 100% |

| Spiramycin II | 57% | 45% |

| This compound | 72% | 52% |

The "Spiramycin Paradox" and Pharmacokinetics

A key aspect of spiramycin's efficacy is the "spiramycin paradox," where its in vivo activity is often greater than what would be predicted from its in vitro MIC values. This phenomenon is largely attributed to its pharmacokinetic profile, characterized by extensive and rapid distribution into tissues, leading to high concentrations at the site of infection that far exceed serum levels.

While detailed pharmacokinetic data for each individual component is scarce, studies on the complex as a whole indicate a large volume of distribution and a prolonged half-life in tissues. It has been noted that only Spiramycin I is typically detectable in plasma, suggesting that Spiramycin II and III may have different distribution and metabolic profiles, or are present in concentrations below the limit of detection of the assays used. The high tissue penetration of the spiramycin complex is a critical factor in its clinical success.

Mechanism of Action and Potential for Synergy

The fundamental mechanism of action for all spiramycin components is the inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit. This interaction is slow-binding and slowly reversible, leading to a stable, inactive ribosomal complex. While no distinct mechanism has been identified for this compound, its contribution to the overall efficacy may lie in subtle differences in its binding affinity or its influence on the post-antibiotic effect (PAE). The spiramycin complex is known to have a more prolonged PAE against Staphylococcus aureus compared to erythromycin.

The potential for synergistic or additive effects between Spiramycin I, II, and III is an area that warrants further investigation. The superior in vivo performance of the complex compared to what in vitro data on the primary component might suggest hints at a cooperative action between the components. However, quantitative studies detailing this synergy are lacking in the available literature.

Experimental Protocols

Determination of Microbiological Potency (Agar Diffusion Method)

This method is based on the European Pharmacopoeia for the assay of spiramycin.

-

Test Organism: Micrococcus luteus ATCC 9341 is used as the susceptible test organism.

-

Culture Medium: A suitable agar medium is prepared and sterilized.

-

Inoculation: The sterile agar is cooled to a suitable temperature and inoculated with a standardized suspension of the test organism. The inoculated agar is then poured into petri dishes to a uniform depth.

-

Preparation of Standards and Samples: Standard solutions of a spiramycin reference standard and solutions of the spiramycin components (I, II, and III) are prepared at known concentrations.

-

Application: Cylinders are placed on the surface of the solidified agar. A defined volume of the standard and sample solutions is added to the cylinders.

-

Incubation: The plates are incubated under specified conditions to allow for bacterial growth and diffusion of the antibiotic.

-

Measurement: The diameters of the zones of inhibition around each cylinder are measured.

-

Calculation: The potency of the test samples is calculated by comparing the size of their zones of inhibition to those of the reference standard.

High-Performance Liquid Chromatography (HPLC) for Component Separation

HPLC is employed to determine the percentage content of Spiramycin I, II, and III.

-

Stationary Phase: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact composition and gradient may be optimized.

-

Detection: UV detection is performed at approximately 232 nm, the absorption maximum for spiramycin.

-

Sample Preparation: The spiramycin sample is dissolved in a suitable solvent mixture.

-

Injection and Elution: A defined volume of the sample is injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases.

-

Quantification: The peak areas corresponding to Spiramycin I, II, and III are integrated, and the percentage content of each is calculated based on the area of a reference standard.

Visualizing Key Pathways and Workflows

Caption: Mechanism of action of the Spiramycin complex.

Caption: Workflow for evaluating spiramycin components.

Conclusion

While Spiramycin I is the principal component of the spiramycin complex in terms of both quantity and in vitro activity, the available data suggests that this compound is a notable contributor to the overall efficacy. Its relative potency, although lower than Spiramycin I, is significant. The pronounced in vivo effectiveness of the spiramycin complex points towards a complex interplay between the components and their pharmacokinetic properties. Further research is imperative to fully delineate the specific pharmacokinetic profile of this compound and to quantify the potential synergistic effects between the three components. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic use of spiramycin and for the future development of macrolide antibiotics.

References

An In-Depth Technical Guide to the Components of the Spiramycin Antibiotic Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1][2] First discovered in 1954, it is used in human and veterinary medicine to treat a variety of infections, particularly those caused by Gram-positive bacteria and some parasites like Toxoplasma gondii.[1][2][3] Unlike many antibiotics, spiramycin exhibits a notable discrepancy between its moderate in vitro activity and its excellent in vivo efficacy, a phenomenon often termed the "spiramycin paradox". This efficacy is largely attributed to its high and persistent concentrations in tissues.

Spiramycin is not a single molecule but a complex of three major, closely related components: Spiramycin I, II, and III. Understanding the distinct characteristics of these components is crucial for research, quality control, and the development of new macrolide derivatives. This guide provides a detailed technical overview of the spiramycin components, their biochemical properties, mechanisms of action, and the experimental protocols used for their study.

The Core Components of the Spiramycin Complex

The spiramycin complex is composed of three primary macrolides—Spiramycin I, II, and III—which share a common structural framework but differ in the acylation at the C-3 hydroxyl group of the 16-membered lactone ring. A related compound, neospiramycin, is a metabolite formed by the hydrolysis and loss of the mycarose sugar.

Core Structure: The fundamental structure of spiramycin consists of:

-

A 16-membered lactone ring: The polyketide backbone, known as platenolide.

-

Three deoxy sugars: These sugars are attached at different positions on the lactone ring and are essential for antibacterial activity.

-

Mycaminose: An amino sugar.

-

Forosamine: A second amino sugar.

-

Mycarose: A neutral sugar.

-

Distinguishing the Components: The variation among the three main components lies in the substituent at the C-3 position of the platenolide ring:

-

Spiramycin I: Possesses a hydroxyl group (-OH).

-

Spiramycin II: Features an acetyl group (-OCOCH₃).

-

Spiramycin III: Contains a propionyl group (-OCOCH₂CH₃).

Data Presentation: Quantitative Analysis

The quantitative data related to the spiramycin complex, including the typical composition, in vitro activity, and key pharmacokinetic parameters, are summarized in the tables below.

Table 1: Physicochemical Properties and Typical Composition of Spiramycin Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Typical Relative Abundance | C-3 Substituent |

|---|---|---|---|---|

| Spiramycin I | C₄₃H₇₄N₂O₁₄ | 843.05 | ~63% - 80% | -OH |

| Spiramycin II | C₄₅H₇₆N₂O₁₅ | 885.10 | ~24% | -OCOCH₃ |

| This compound | C₄₆H₇₈N₂O₁₅ | 899.13 | ~13% | -OCOCH₂CH₃ |

Table 2: In Vitro Activity of the Spiramycin Complex Against Selected Pathogens Note: Comprehensive comparative MIC data for the individual purified components are not readily available in the literature. However, it is reported that antibacterial activity generally increases with the size of the acyl group (this compound > Spiramycin II > Spiramycin I).

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma agalactiae | 1.583 | 2.850 |

| Mycoplasma synoviae | 0.0625 | - |

| General Model (Mixed Culture) | 16.0 (at 10⁶ bacteria/mL) | >128 (at 10⁹ bacteria/mL) |

Table 3: Key Pharmacokinetic Parameters of Spiramycin (Oral Administration in Humans)

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 30% - 40% | |

| Peak Plasma Concentration (Cₘₐₓ) | 0.4 - 1.65 mg/L | |

| Time to Peak (Tₘₐₓ) | 2 - 5 hours | |

| Elimination Half-life (t½) | ~5 - 8 hours | |

| Volume of Distribution (Vd) | > 300 L |

| Plasma Protein Binding | Low (~10%) | |

Mechanism of Action

Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis. Its components bind to the 50S subunit of the bacterial ribosome with a 1:1 stoichiometry. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.

The binding of spiramycin sterically obstructs the tunnel, leading to the following key events:

-

Inhibition of Translocation: The antibiotic interferes with the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

-

Dissociation of Peptidyl-tRNA: Spiramycin actively stimulates the premature release of the growing polypeptide chain (as peptidyl-tRNA) from the ribosome.

This cascade effectively terminates protein synthesis, leading to a bacteriostatic effect. At very high concentrations, it may become bactericidal.

Caption: Spiramycin binds to the 50S ribosomal exit tunnel, inhibiting protein synthesis.

Biosynthetic Pathway

Spiramycin is synthesized by Streptomyces ambofaciens through a complex pathway involving a Type I polyketide synthase (PKS) and several tailoring enzymes, primarily glycosyltransferases.

-

Platenolide Ring Formation: A modular Type I PKS synthesizes the 16-membered macrolactone ring, platenolide.

-

Sequential Glycosylation: Three distinct glycosyltransferases sequentially attach the deoxy sugars to the platenolide ring in a specific order: a. Mycaminose is attached first. b. Forosamine is added next. c. Mycarose is the final sugar to be attached.

-

Final Tailoring: After glycosylation, the molecule undergoes final modifications, including acylation at the C-3 position, to produce the final mixture of Spiramycin I, II, and III.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Spiramycin III

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of Spiramycin III from its other major components, Spiramycin I and II. Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens and is used in both human and veterinary medicine. The commercial form is a mixture of three main active compounds: Spiramycin I, II, and III. Accurate quantification of this compound is crucial for quality control and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and expected results, tailored for researchers, scientists, and professionals in drug development.

Introduction

Spiramycin is a 16-membered macrolide antibiotic complex. The three primary components, Spiramycin I, II, and III, differ by the acyl substituent at the C-3 position of the lactone ring. This structural similarity presents a challenge for chromatographic separation. The method outlined here utilizes reversed-phase HPLC, a widely adopted technique for the analysis of macrolide antibiotics, optimized to achieve baseline separation of the Spiramycin components. The detection is performed using UV spectrophotometry, leveraging the chromophores present in the Spiramycin molecule.[1]

Experimental Protocols

Materials and Reagents

-

Spiramycin reference standard (containing Spiramycin I, II, and III)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following is suitable:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Preparation of Solutions

Mobile Phase Preparation (Example): To prepare a phosphate buffer (e.g., 0.1 M, pH 6.0), dissolve the appropriate amount of dipotassium hydrogen orthophosphate in HPLC grade water and adjust the pH with orthophosphoric acid.[2] This buffer is then mixed with the organic modifier. For instance, a mobile phase could consist of a 50:50 (v/v) mixture of 0.1 M phosphate buffer (pH 6.0) and acetonitrile.[2][3] All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Solution Preparation: Accurately weigh about 50 mg of the Spiramycin reference standard and dissolve it in the mobile phase to make a 10 mL stock solution, resulting in a concentration of 5000 µg/mL.[2] From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 4.0–5000.0 µg/mL).

Sample Preparation (from Tablets): Weigh and finely powder a number of tablets (e.g., ten). An amount of powder equivalent to a target concentration of Spiramycin (e.g., 1000 µg/mL) is weighed and transferred to a volumetric flask. Add the mobile phase, sonicate for approximately 10 minutes to ensure complete dissolution, and then dilute to the final volume with the mobile phase. Filter the resulting solution through a 0.45 µm PVDF or similar syringe filter into an HPLC vial.

HPLC Method Parameters

Several methods have been reported for the separation of Spiramycin. The following tables summarize effective starting conditions that can be further optimized for the specific separation of this compound. Isocratic elution is often sufficient and provides a simpler, more robust method.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm | XTerra RP18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.2 M K₂HPO₄ (pH 6.5) : Water (39.5:5:55.5, v/v/v) | Acetonitrile : 0.1 M Phosphate Buffer (pH 6.0) (50:50, v/v) | Acetonitrile : Methanol : 0.2 M Ammonium Acetate (pH 6.5) : Water (17:15:5:63, v/v/v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Column Temperature | 70°C | Ambient | Not Specified |

| Detection | UV at 232 nm | UV at 232 nm | UV (or MS) |

| Injection Volume | Not Specified | 2 µL | Not Specified |

Note: High column temperatures (e.g., 70°C) can significantly improve peak shape and resolution for macrolide antibiotics.

Data Presentation and Expected Results

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Example Method Validation Parameters

| Parameter | Result |

| Linearity Range | 4.0 - 5000.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.21 - 101.10% |

| Precision (%RSD) | < 2% |

| LOD | ~1.5 µg/mL |

| LOQ | ~8.0 µg/mL |

Under optimized conditions, the chromatogram should show three distinct and well-resolved peaks corresponding to Spiramycin I, II, and III. The elution order is typically this compound, followed by Spiramycin II, and then Spiramycin I, due to increasing hydrophobicity.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

Caption: Workflow for this compound HPLC analysis.

Conclusion

The described reversed-phase HPLC method is simple, accurate, and robust for the separation and quantification of this compound in bulk drug and pharmaceutical dosage forms. By carefully selecting the stationary phase, mobile phase composition, and column temperature, excellent resolution between Spiramycin I, II, and III can be achieved. This application note provides a solid foundation for researchers to implement and adapt the method for their specific analytical needs.

References

Application Notes and Protocols for the Isolation and Purification of Spiramycin III from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Spiramycin III from the fermentation broth of Streptomyces species. The procedures outlined below cover the essential stages, from initial broth clarification to final purification, employing various chromatography techniques.

Introduction

Spiramycin is a macrolide antibiotic produced by fermentation, typically by Streptomyces ambofaciens or Streptomyces spiramyceticus. It is a mixture of three main components: Spiramycin I, II, and III, which differ in their acylation at the C3 position of the lactone ring. This compound, being the propionyl ester, is a key component of this antibiotic complex. The effective isolation and purification of this compound are critical for its development as a therapeutic agent. This document outlines a multi-step purification strategy designed to achieve high purity and recovery of this compound.

Overall Purification Workflow

The purification process for this compound from the fermentation broth can be summarized in the following key stages:

-

Fermentation Broth Pretreatment: Removal of microbial cells and large particulate matter.

-

Solvent Extraction: Initial isolation of the spiramycin complex from the clarified broth.

-

Chromatographic Purification: Separation of this compound from other spiramycin components and impurities.

-

Final Purification and Concentration: Obtaining highly pure this compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Pretreatment of Fermentation Broth

This protocol describes the initial clarification of the fermentation broth to remove microbial cells and other suspended solids.

Materials:

-

Spiramycin fermentation broth

-

Centrifuge

-

Whatman No. 1 filter paper or equivalent

-

Buchner funnel and filtration flask

Procedure:

-

Transfer the fermentation broth into centrifuge tubes.

-

Centrifuge the broth at 5,000 rpm for 20 minutes to pellet the microbial cells.[1]

-

Carefully decant the supernatant.

-

Filter the supernatant through Whatman No. 1 filter paper using a Buchner funnel to remove any remaining fine particles.[2]

-

The resulting clear filtrate is now ready for solvent extraction.

Protocol 2: Solvent Extraction of Spiramycin

This protocol details the extraction of the spiramycin complex from the clarified fermentation broth using an organic solvent.

Materials:

-

Clarified fermentation broth

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Measure the volume of the clarified fermentation broth.

-

Adjust the pH of the broth to 7.0 using 1 M NaOH or 1 M HCl as needed.[3][4]

-

Transfer the pH-adjusted broth to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v).[3]

-

Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper organic layer contains the spiramycin.

-

Drain the lower aqueous layer.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

The resulting crude extract contains the spiramycin complex.

Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for the separation of spiramycin components to isolate this compound.

Materials:

-

Crude spiramycin extract

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

High-Speed Counter-Current Chromatograph

-

HPLC system for fraction analysis

Procedure:

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:5:5 (v/v/v/v).

-

Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

-

The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve a known amount of the crude spiramycin extract (e.g., 25 mg) in a small volume of the biphasic solvent mixture.

-

Inject the sample into the HSCCC system.

-

Perform the separation by pumping the mobile phase at a suitable flow rate while the column is rotating at a high speed.

-

Collect fractions of the eluent.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Pool the fractions containing pure this compound and concentrate to obtain the final product.

Protocol 4: Analytical HPLC for this compound Quantification

This protocol provides a method for the quantitative analysis of this compound in samples from various purification stages.

Materials:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Dipotassium hydrogen orthophosphate buffer (0.1 M)

-

Hydrochloric acid (0.1 M)

-

C8 or C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Prepare the mobile phase consisting of a 50:50 (v/v) mixture of 0.1 M dipotassium hydrogen orthophosphate buffer (pH adjusted to 6.0 with 0.1 M HCl) and acetonitrile.

-

Set the HPLC system parameters:

-

Column: C8 reverse-phase, 250 x 4.6 mm, 5 µm

-

Mobile Phase: 50:50 (v/v) 0.1 M phosphate buffer (pH 6.0) / Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 232 nm

-

Injection Volume: 2-10 µL

-

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Prepare the samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the samples into the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound.

Table 1: Summary of a Representative Purification of this compound

| Purification Step | Starting Material (g) | Product (g) | Recovery (%) | Purity of this compound (%) |

| Crude Extract | 25.0 | 25.0 | 100 | ~10-15 |

| HSCCC Purification | 0.025 | 0.0017 | 6.8 | 97.4 |

Table 2: High-Speed Counter-Current Chromatography (HSCCC) of Spiramycin Components

| Component | Amount from 25 mg Crude Extract (mg) | Purity (%) |

| Spiramycin I | 13.4 | 98.2 |

| Spiramycin II | 0.7 | 92.3 |

| This compound | 1.7 | 97.4 |

Logical Relationships in Purification

The following diagram illustrates the logical flow and decision points in the purification strategy.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful isolation and purification of this compound from fermentation broth. The combination of solvent extraction and high-speed counter-current chromatography offers an effective strategy for achieving high purity and reasonable recovery of the target compound. The analytical HPLC method described is suitable for monitoring the purification process and for the final quality control of the purified this compound. These methods can be adapted and optimized by researchers to suit their specific fermentation conditions and available equipment.

References

Application Notes and Protocols for Determining Spiramycin III Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin III is a macrolide antibiotic belonging to the spiramycin family, which is produced by Streptomyces ambofaciens. Macrolides are known for their bacteriostatic activity, which is achieved by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1][2][3] Beyond their antimicrobial properties, it is crucial to assess the cytotoxic potential of such compounds on mammalian cells, especially during drug development and for topical applications. These application notes provide detailed protocols for a panel of standard cell culture assays to comprehensively evaluate the cytotoxicity of this compound. The assays included are the MTT assay for cell metabolic activity, the Lactate Dehydrogenace (LDH) assay for membrane integrity, and apoptosis assays for detecting programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the described cytotoxicity assays. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: MTT Assay - Cell Viability (%) after Treatment with this compound

| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 3.13 | 98.5 ± 4.9 | 97.2 ± 5.5 | 95.1 ± 6.3 |

| 6.25 | 97.1 ± 5.1 | 94.8 ± 6.0 | 90.3 ± 5.9 |

| 12.5 | 95.3 ± 4.7 | 90.1 ± 5.3 | 82.4 ± 6.1 |

| 25 | 92.8 ± 5.5 | 85.6 ± 6.2 | 71.5 ± 5.7 |

| 50 | 88.4 ± 6.0 | 76.3 ± 5.8 | 58.9 ± 6.4 |

| 100 | 81.2 ± 5.3 | 65.1 ± 6.5 | 45.2 ± 5.9 |

Data represents mean ± standard deviation.

Table 2: LDH Assay - Cytotoxicity (%) after Treatment with this compound

| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |

| 0 (Control) | 5.1 ± 1.2 | 5.8 ± 1.5 | 6.2 ± 1.4 |

| 3.13 | 6.3 ± 1.4 | 7.1 ± 1.6 | 8.5 ± 1.9 |

| 6.25 | 7.8 ± 1.5 | 9.2 ± 1.8 | 12.4 ± 2.1 |

| 12.5 | 9.5 ± 1.8 | 13.6 ± 2.0 | 18.9 ± 2.5 |

| 25 | 12.7 ± 2.1 | 19.8 ± 2.4 | 29.7 ± 3.0 |

| 50 | 18.9 ± 2.5 | 28.4 ± 2.9 | 42.1 ± 3.5 |

| 100 | 25.6 ± 3.0 | 39.7 ± 3.8 | 55.8 ± 4.1 |

Data represents mean ± standard deviation.

Table 3: Apoptosis Assay (Annexin V/PI) - Percentage of Apoptotic and Necrotic Cells after 48 Hours of Treatment with this compound

| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| 25 | 80.1 ± 3.5 | 12.3 ± 1.9 | 7.6 ± 1.5 |

| 50 | 68.5 ± 4.1 | 20.7 ± 2.5 | 10.8 ± 1.8 |

| 100 | 52.3 ± 4.8 | 31.4 ± 3.1 | 16.3 ± 2.2 |

Data represents mean ± standard deviation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

-

This compound

-

Selected cell line (e.g., NIH/3T3 fibroblasts, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-